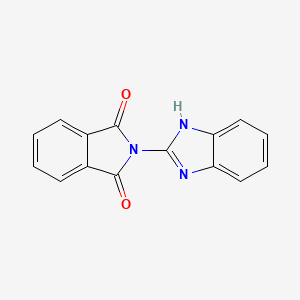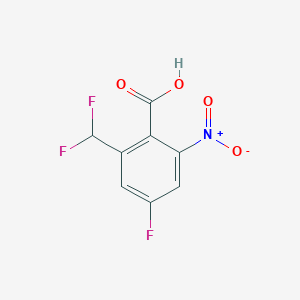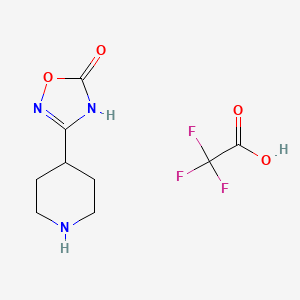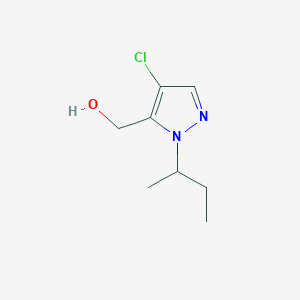
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves the inhibition of certain enzymes such as COX-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and pain. It has also been shown to induce apoptosis in cancer cells by activating caspases and blocking cell cycle progression.
Biochemical and physiological effects:
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the activity of COX-2 and 5-lipoxygenase. It can also induce apoptosis in cancer cells by activating caspases and blocking cell cycle progression. This compound has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity.
実験室実験の利点と制限
The advantages of using 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide in lab experiments include its high yield of synthesis, its ability to inhibit the activity of certain enzymes, and its potential applications in the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. It may have off-target effects on other enzymes and pathways, and its toxicity and pharmacokinetics may need to be further studied.
将来の方向性
There are many future directions for the study of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. One potential direction is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, including its off-target effects on other enzymes and pathways. Further studies may also be needed to determine its toxicity and pharmacokinetics in vivo. Finally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dimethyl-5-amino-1H-pyrazole in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain the final compound. The yield of this reaction is generally high, and the compound can be purified using standard techniques such as column chromatography.
科学的研究の応用
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. This compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10-9-13(18(2)17-10)16-14(19)7-8-22(20,21)12-5-3-11(15)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNJCHZOFYLDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2400808.png)


![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)
![5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole](/img/structure/B2400815.png)
![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)



![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)

